(1R,3R)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)cyclohexane-1,3-diol
Description
Properties
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O4/c1-20(9-10-21(2)28(3,4)33-19-32-6)26-13-14-27-23(8-7-15-29(26,27)5)12-11-22-16-24(30)18-25(31)17-22/h9-12,20-21,24-27,30-31H,7-8,13-19H2,1-6H3/b10-9+,23-12+/t20-,21+,24-,25-,26-,27+,29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPGGDQZIPSVSB-JLJBZHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)OCOC)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)OCOC)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,3R)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)cyclohexane-1,3-diol is a complex organic molecule with potential biological activities. Its structure consists of multiple chiral centers and functional groups that may influence its interaction with biological systems.
The molecular formula of the compound is , with a molecular weight of approximately 460.69 g/mol. The compound's IUPAC name reflects its intricate structure and stereochemistry. The presence of hydroxyl groups and double bonds suggests potential reactivity and interaction with biological targets.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms such as enzyme inhibition or receptor modulation. The specific biological activity of this compound has not been extensively documented; however, related compounds have shown promise in areas such as:
- Anticancer Activity : Many derivatives of cyclohexane and indene structures have been studied for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Compounds with similar functional groups have demonstrated the ability to modulate inflammatory pathways.
Case Studies
- Anticancer Studies : A study on related indene derivatives showed significant cytotoxic effects against various cancer cell lines (e.g., breast and prostate cancer). These compounds were found to induce apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : Research on structurally similar compounds indicated potential neuroprotective properties by inhibiting oxidative stress and promoting neuronal survival in models of neurodegeneration.
Data Table: Biological Activities of Related Compounds
Research Findings
Recent studies have begun to explore the biological implications of compounds with similar structures. For instance:
- In Vitro Studies : Investigations into the cytotoxicity of related compounds revealed that they could inhibit cell growth in various cancer lines at micromolar concentrations.
- In Vivo Studies : Animal models have demonstrated that these compounds can reduce tumor size and improve survival rates when administered at appropriate dosages.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- Stereochemistry : The (1R,3R) configuration in the target compound and paricalcitol is critical for receptor binding, contrasting with the (1RS,3RS,6RS) mixture in the NSAID-linked diol ().
- Substituent Effects : Methoxymethoxy in the target compound vs. hydroxyl groups in paricalcitol may alter solubility and metabolic stability. The indenylidene-ethylidene system is conserved in vitamin D analogs but absent in simpler cyclohexane-diol/dione derivatives.
- Biological Targets : Cyclohexane-1,3-dione derivatives (e.g., ) inhibit enzymes via metal chelation, while diol derivatives (e.g., ) target receptors or inflammation pathways.
Pharmacokinetic and Toxicity Profiles
- Solubility : The methoxymethoxy group may reduce polarity compared to hydroxylated analogs, improving membrane permeability but requiring formulation adjustments.
- Metabolism : Cyclohexane-1,3-diols are prone to oxidation (), but steric hindrance in the target compound could slow degradation.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high stereochemical fidelity?
- Methodological Answer : The synthesis requires stereoselective strategies due to multiple chiral centers and conjugated double bonds. Key steps include:
- Stereochemical control : Use chiral catalysts (e.g., Sharpless epoxidation) or enantioselective cross-coupling reactions to establish stereocenters .
- Protecting groups : The methoxymethoxy group in the side chain (evident in the structure) must be introduced early and retained under reaction conditions .
- Intermediate validation : Monitor intermediates via HPLC and NMR to confirm regiochemistry and stereochemistry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, NOESY) NMR to confirm connectivity and stereochemistry. Coupling constants (e.g., JH,H for E/Z isomerism) are critical .
- X-ray crystallography : Resolves absolute configuration and molecular conformation .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity .
Q. How can researchers ensure compound stability during storage and handling?
- Methodological Answer :
- Storage conditions : Store at -20°C under inert gas (argon/nitrogen) in amber glass vials to prevent oxidation and photodegradation .
- Stability assessment : Conduct accelerated degradation studies (e.g., exposure to heat, light, humidity) and monitor via HPLC .
Advanced Research Questions
Q. How can discrepancies between computational conformational models and experimental data be resolved?
- Methodological Answer :
- Cross-validation : Compare computational (DFT, MD simulations) results with X-ray crystallography and NOESY NMR data to identify dominant conformers .
- Solvent effects : Simulate solvent interactions (e.g., using COSMO-RS models) to account for environmental influences on conformation .
Q. What strategies mitigate diastereomer formation during synthesis?
- Methodological Answer :
- Reaction optimization : Adjust temperature, solvent polarity, and catalyst loading (e.g., chiral Pd catalysts for Suzuki couplings) to favor desired stereochemistry .
- Chiral HPLC : Use chiral stationary phases (e.g., amylose-based columns) to separate diastereomers and quantify enantiomeric excess .
Q. How to design assays evaluating the compound’s interaction with vitamin D receptors (VDR)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
